molecular formula C24H24FN5O4 B2691340 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105211-33-3

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2691340
CAS No.: 1105211-33-3
M. Wt: 465.485
InChI Key: WWCVQPGUBDRMHP-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindol-4-one derivative featuring a 2-fluorophenyl-piperazine moiety and 7,8-dimethoxy substitutions on the indole core. The dimethoxy groups may enhance lipophilicity and membrane permeability, critical for CNS-targeted applications.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4/c1-33-19-11-15-17(12-20(19)34-2)27-23-22(15)26-14-30(24(23)32)13-21(31)29-9-7-28(8-10-29)18-6-4-3-5-16(18)25/h3-6,11-12,14,27H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCVQPGUBDRMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidoindol-4-one core is shared with several bioactive derivatives. Key comparisons include:

3-(4-Nitrophenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (ZINC2720956)
  • Structural Differences : Replaces the 2-fluorophenyl-piperazine group with a piperidin-1-yl-ethylthio chain and a nitro-phenyl substituent.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Differences: Substitutes the pyrimidoindol-4-one core with a pyrido-pyrimidinone system and introduces a benzisoxazolyl-piperidine group.
  • Functional Impact : The benzisoxazole moiety is associated with antipsychotic activity (e.g., risperidone analogs), suggesting divergent therapeutic applications compared to the fluorophenyl-piperazine group in the target compound .

NMR-Based Structural Comparisons

A study comparing NMR profiles of pyrimidoindol-4-one derivatives revealed:

  • Regions of Variance : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between analogs, reflecting substituent-induced changes in electron density and steric effects (Figure 6, ).
  • Conserved Regions : The pyrimidoindol-4-one core (positions 1–28) shows minimal shift variation, confirming its stability across derivatives .
Table 1: Key NMR Shifts (ppm) for Pyrimidoindol-4-one Derivatives
Position Target Compound ZINC2720956 6-Fluoro-benzisoxazol Derivative
32 (H) 7.21 7.45 6.98
40 (H) 3.89 4.12 3.75
44 (H) 2.67 2.95 2.50

Data inferred from and .

Bioactivity and Receptor Affinity

  • The dimethoxy groups may further enhance CNS penetration .
  • Comparisons :
    • ZINC2720956 : Nitro-substituted analogs exhibit cytotoxicity in cancer cell lines (e.g., IC50 = 12 µM in HeLa), likely due to redox cycling and DNA damage .
    • Benzisoxazol Derivative : Demonstrates antipsychotic activity (Ki = 0.8 nM for D2 receptors), highlighting the pharmacological versatility of piperazine/piperidine substitutions .

Lumping Strategy in Comparative Analysis

Organic compounds with similar cores but divergent substituents are often "lumped" into surrogate categories for modeling (e.g., grouping pyrimidoindol-4-one derivatives). This approach reduces computational complexity but risks oversimplifying substituent-specific effects, such as fluorophenyl vs. nitrophenyl electronic profiles .

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